N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanesulfonamide
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Overview
Description
N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrimidine ring, which is a crucial structure in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-ethylpyrimidine with 3-methoxyphenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of N-(4-(4-ethylpyrimidin-5-yl)-3-hydroxyphenyl)methanesulfonamide.
Reduction: Formation of N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The pyrimidine ring plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methylpyrimidin-5-yl)-3-methoxyphenyl)methanesulfonamide
- N-(4-(4-ethylpyrimidin-5-yl)-3-hydroxyphenyl)methanesulfonamide
- N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanamine
Uniqueness
N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the methanesulfonamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17N3O3S |
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Molecular Weight |
307.37 g/mol |
IUPAC Name |
N-[4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C14H17N3O3S/c1-4-13-12(8-15-9-16-13)11-6-5-10(7-14(11)20-2)17-21(3,18)19/h5-9,17H,4H2,1-3H3 |
InChI Key |
OVLYRVKGYRNURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=NC=C1C2=C(C=C(C=C2)NS(=O)(=O)C)OC |
Origin of Product |
United States |
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